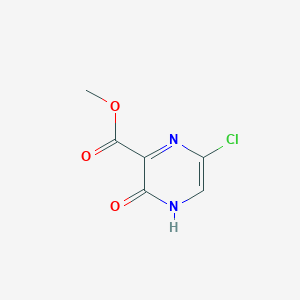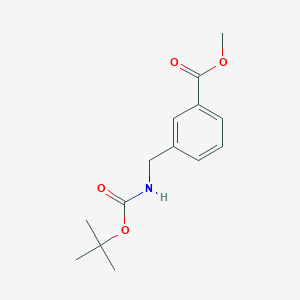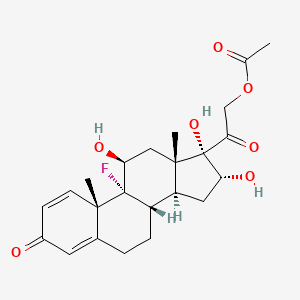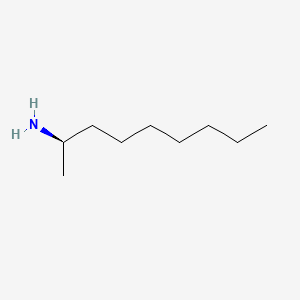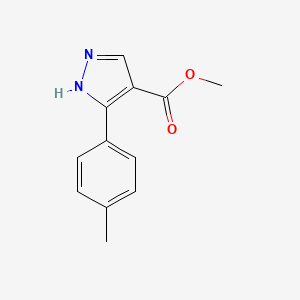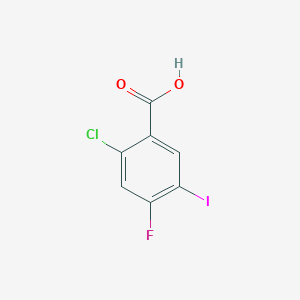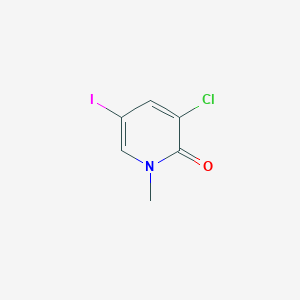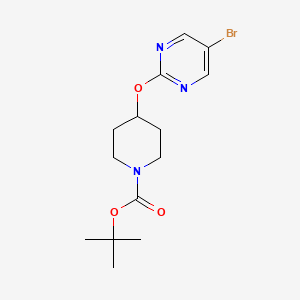
Cyclobutyl 2,5-dichlorophenyl ketone
Übersicht
Beschreibung
“Cyclobutyl 2,5-dichlorophenyl ketone” is a chemical compound with the molecular formula C11H10Cl2O . It has a molecular weight of 229.1 g/mol.
Molecular Structure Analysis
The molecular structure of “Cyclobutyl 2,5-dichlorophenyl ketone” consists of a cyclobutyl group attached to a 2,5-dichlorophenyl group via a ketone functional group . The InChI code for this compound is 1S/C11H10Cl2O/c12-8-4-5-10 (13)9 (6-8)11 (14)7-2-1-3-7/h4-7H,1-3H2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Cyclobutyl 2,5-dichlorophenyl ketone and related compounds are often synthesized through complex chemical reactions that involve acylation, cyclization, and coupling processes. For example, the Suzuki-Miyaura coupling reaction has been utilized to efficiently couple ketones with arylboronates, indicating a method that could potentially apply to cyclobutyl 2,5-dichlorophenyl ketone for synthesizing more functionalized aromatic ketones (Ying Xia, Jianchun Wang, Guangbin Dong, 2018). Additionally, novel methods like the direct deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes underpin the versatility of ketones in organic synthesis (Muliang Zhang, J. Xie, Chengjian Zhu, 2018).
Catalysis and Material Science
In the realm of catalysis, certain complexes have been developed to catalyze the hydrogen transfer process of ketones, suggesting potential applications in transforming cyclobutyl 2,5-dichlorophenyl ketone into other valuable chemical products with high selectivity and efficiency (Claire Thoumazet, M. Melaimi, L. Ricard, F. Mathey, P. Floch, 2003).
Pharmaceutical and Biological Research
While the direct mention of cyclobutyl 2,5-dichlorophenyl ketone in pharmaceutical and biological research is scarce, the methodologies used in synthesizing and manipulating similar ketone compounds hint at the possibility of drug synthesis and development. For instance, ketone compounds have been synthesized through various innovative methods, offering potential pathways for creating novel therapeutic agents (N. Zekri, R. Fareghi‐Alamdari, B. Momeni-Fard, 2020).
Eigenschaften
IUPAC Name |
cyclobutyl-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVVXADOVGGKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642548 | |
| Record name | Cyclobutyl(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2,5-dichlorophenyl ketone | |
CAS RN |
898791-18-9 | |
| Record name | Cyclobutyl(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



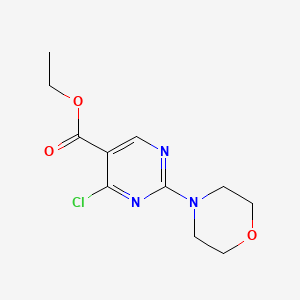
![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)
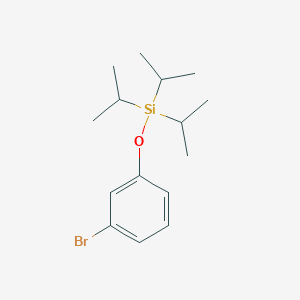
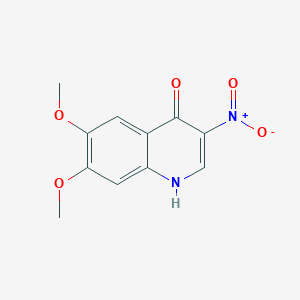
![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)
